N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide
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Overview
Description
AZD5363 , is a potent inhibitor of Akt kinases. Akt (also known as protein kinase B) plays a crucial role in cell survival, growth, and metabolism. AZD5363 is an orally bioavailable compound that has attracted attention due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes:: The synthetic route to AZD5363 involves several steps. While I don’t have access to proprietary information, I can provide a general outline:
Pyrazolo[3,4-d]pyrimidine Synthesis: Start with the synthesis of the pyrazolo[3,4-d]pyrimidine core. This involves cyclization reactions using appropriate precursors.
Introduction of Chlorophenyl Group: Introduce the 4-chlorophenyl substituent at a specific position on the pyrazolo[3,4-d]pyrimidine scaffold.
Alkylation of Pyrazole: Alkylate the pyrazole ring with a methyl group.
Amidation: Finally, amidate the compound with butanoic acid to obtain N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide.
Industrial Production:: The industrial-scale production of AZD5363 likely involves optimization of these synthetic steps, purification, and formulation for oral administration.
Chemical Reactions Analysis
AZD5363 may undergo various chemical reactions:
Oxidation/Reduction: Depending on the environment, it could undergo oxidation or reduction reactions.
Substitution: The chlorophenyl group may participate in substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions would vary, but typical organic chemistry reagents (e.g., Grignard reagents, reducing agents, etc.) would be involved.
Major Products: The major products would include different derivatives of AZD5363 resulting from these reactions.
Scientific Research Applications
AZD5363 has been studied extensively:
Cancer Research: It inhibits Akt kinases, which are often dysregulated in cancer. Clinical trials have explored its efficacy against various cancer types.
Metabolic Disorders: Akt is involved in glucose metabolism, making AZD5363 relevant for diabetes research.
Neurodegenerative Diseases: Akt signaling pathways play a role in neuroprotection, making AZD5363 a potential candidate for neurodegenerative disorders.
Mechanism of Action
Akt Inhibition: AZD5363 inhibits Akt kinases, disrupting downstream signaling pathways involved in cell survival, proliferation, and apoptosis.
Molecular Targets: Akt kinases are key regulators of cell growth and survival. AZD5363 specifically targets these kinases.
Comparison with Similar Compounds
Uniqueness: AZD5363’s unique features include its selectivity against closely related AGC kinases and its improved pharmacokinetic properties.
Similar Compounds: While I don’t have a comprehensive list, other Akt inhibitors (e.g., MK-2206, GSK690693) share similarities with AZD5363.
Remember, this information is based on publicly available data, and specific details may vary
Properties
Molecular Formula |
C19H18ClN7O |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]butanamide |
InChI |
InChI=1S/C19H18ClN7O/c1-3-4-17(28)24-16-9-12(2)25-27(16)19-15-10-23-26(18(15)21-11-22-19)14-7-5-13(20)6-8-14/h5-11H,3-4H2,1-2H3,(H,24,28) |
InChI Key |
OHXRJBILGRZWDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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